4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one

Description

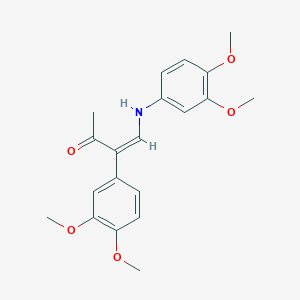

4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one (CAS 339017-47-9) is a synthetic organic compound featuring a conjugated butenone core substituted with two 3,4-dimethoxyphenyl groups and an acetylanilino moiety. Its molecular formula is C₂₀H₂₁NO₄, with a molar mass of 339.39 g/mol . The compound’s structure includes electron-rich aromatic rings due to the methoxy substituents, which may enhance solubility in polar solvents and influence its biological activity through π-π stacking or hydrogen bonding interactions.

Properties

IUPAC Name |

(Z)-4-(3,4-dimethoxyanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-13(22)16(14-6-8-17(23-2)19(10-14)25-4)12-21-15-7-9-18(24-3)20(11-15)26-5/h6-12,21H,1-5H3/b16-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDCHQMKDPEYAH-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\NC1=CC(=C(C=C1)OC)OC)/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one typically involves the reaction of 3,4-dimethoxyaniline with 3,4-dimethoxybenzaldehyde under specific conditions. A common method includes:

Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxyaniline and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Catalysis: The reaction is often catalyzed by an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the butenone structure.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the butenone moiety to a corresponding alcohol.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid catalysts such as hydrochloric acid, sulfuric acid.

Major Products Formed

Oxidation Products: Quinone derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Materials Science: It is used in the development of organic electronic materials due to its unique electronic properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Halogen Substitution : The bromo analog (CAS 339017-42-4) may exhibit enhanced electrophilicity, affecting reactivity in nucleophilic environments or binding to biological targets .

Comparison with Curcumin Analogs

Curcumin derivatives share structural motifs with the target compound, particularly aromatic methoxy groups. Notable examples from Molecules (2013) include:

Structural and Functional Differences :

- Core Structure: Curcumin analogs feature cyclopentanone or cyclohexanone cores, while the target compound has a linear butenone backbone.

- Substituent Effects : Hydroxy groups in 3d enhance ACE inhibition, whereas methoxy groups (as in 3e and the target compound) favor radical scavenging. The absence of hydroxy groups in the target compound may limit its ACE inhibitory activity compared to 3d .

Comparison with Neurotrophic Compounds

highlights neurotrophic cyclohexene derivatives isolated from Z. montanum:

- Compound 1 : trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

- Compound 2 : cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

Key Contrasts :

- Core Skeleton: The cyclohexene ring in Compounds 1 and 2 vs. the butenone in the target compound. The rigidity of the cyclohexene may restrict conformational flexibility compared to the conjugated butenone system.

- Biological Activity: Both compounds showed neurotrophic effects in neuronal cells, likely mediated by dimethoxyphenyl interactions with cellular receptors. The target compound’s acetylanilino group could introduce unique binding modes, though this requires experimental validation .

Biological Activity

4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of dimethoxy groups on both the aniline and phenyl rings, contributing to its unique reactivity and biological profile. Its molecular formula is with a molar mass of approximately 342.39 g/mol.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is known to enhance the electron-donating ability of the molecule, which may contribute to its capacity to scavenge free radicals and mitigate oxidative stress. In vitro studies have shown that related compounds can reduce oxidative damage in cellular models.

Anticancer Potential

Several studies suggest that derivatives of this compound may possess anticancer properties. For instance, a study demonstrated that similar structures inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways such as ERK and p38 MAPK has been implicated in its anticancer activity .

Melanin Synthesis Modulation

Another intriguing aspect of this compound is its potential role in promoting melanin synthesis. It has been suggested that it may act via the USF1-dependent pathway, which could make it a candidate for treating hypopigmentation disorders . The modulation of melanin production is particularly relevant in dermatological applications.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, this compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). Results showed a dose-dependent inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic use.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a robust mechanism for its anticancer effects.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.